

In-depth Technical Guide to the Commercial Availability of Azoxystrobin-d3 Analytical Standard

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Compound of Interest

Compound Name: Azoxystrobin-d3

Cat. No.: B12410702

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the **Azoxystrobin-d3** analytical standard, a critical tool for researchers and scientists engaged in drug development and analytical testing. This document details available product specifications from various suppliers, outlines a general experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis, and presents key logical workflows for its application.

Commercial Availability and Product Specifications

Azoxystrobin-d3 is a deuterated analog of Azoxystrobin, a broad-spectrum fungicide. Its use as an internal standard in analytical chemistry is crucial for achieving accurate and precise quantification of Azoxystrobin in various matrices by correcting for matrix effects and variations in instrument response. Several chemical suppliers offer **Azoxystrobin-d3** and related isotopically labeled standards. The following tables summarize the available information on these products. It is important to note that while direct access to Certificates of Analysis (COA) is often restricted to customers, the information presented is based on publicly available product data sheets and typical specifications for such analytical standards. For exact lot-specific data, obtaining the COA from the supplier is essential.

Table 1: Commercially Available **Azoxystrobin-d3** and Related Analytical Standards

| Supplier | Product Name | Catalog Number | Purity (Typical) | Isotopic Enrichment (Typical) | Formulation | Storage Conditions |
|----------------------------|--------------------------------------|----------------|---------------------------|--|---------------|---|
| MedChem Express | Azoxystrobin-d3 | HY-B0849S1 | ≥98% | Not specified | Solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
| Sigma-Aldrich (PESTANA L®) | Azoxystrobin- (cyanophenoxy-d4) | 31697 | Analytical Standard Grade | Not specified | Neat | 2-8°C |
| Toronto Research Chemicals | Azoxystrobin-d3 | A991207 | Not specified | Not specified | Not specified | Not specified |
| Santa Cruz Biotechnology | (Z)-Azoxystrobin | sc-210884 | Not specified | Not applicable (non-deuterated isomer) | Solid | Room Temperature |
| AccuStandard | Azoxystrobin | P-719N | Not specified | Not applicable (non-deuterated) | 10 mg | Ambient (>5 °C) |
| CP Lab Safety | Azoxystrobin, Analytical Standard | C10413000 | Analytical Standard | Not applicable (non-deuterated) | 100 mg | Not specified |

Table 2: Chemical and Physical Properties of Azoxystrobin and its Deuterated Analog

| Property | Azoxystrobin | Azoxystrobin-d3 |
|-------------------|---|--|
| Molecular Formula | C ₂₂ H ₁₇ N ₃ O ₅ | C ₂₂ H ₁₄ D ₃ N ₃ O ₅ |
| Molecular Weight | 403.39 g/mol | 406.41 g/mol |
| CAS Number | 131860-33-8 | Not consistently provided |

Experimental Protocol: Use of Azoxystrobin-d3 as an Internal Standard for LC-MS Analysis

The following provides a generalized methodology for the quantification of Azoxystrobin in a given matrix using **Azoxystrobin-d3** as an internal standard. This protocol is a composite based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS.^[1]

1. Standard Preparation:

- **Stock Solutions:** Prepare individual stock solutions of Azoxystrobin and **Azoxystrobin-d3** (internal standard, IS) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Store these solutions at -20°C.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the Azoxystrobin stock solution to create a calibration curve covering the expected concentration range of the analyte in the samples.
- **Internal Standard Spiking Solution:** Prepare a working solution of **Azoxystrobin-d3** at a fixed concentration (e.g., 100 ng/mL). This solution will be used to spike all samples, calibration standards, and quality control samples.

2. Sample Preparation (QuEChERS Method):

- **Extraction:**

- Weigh a representative homogenized sample (e.g., 10 g of a food matrix) into a 50 mL centrifuge tube.
- Add a specific volume of the **Azoxystrobin-d3** internal standard spiking solution.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the supernatant (acetonitrile layer).
 - Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 5 minutes.
- Final Extract:
 - Collect the supernatant.
 - The extract is now ready for LC-MS/MS analysis. It may be diluted further if necessary.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

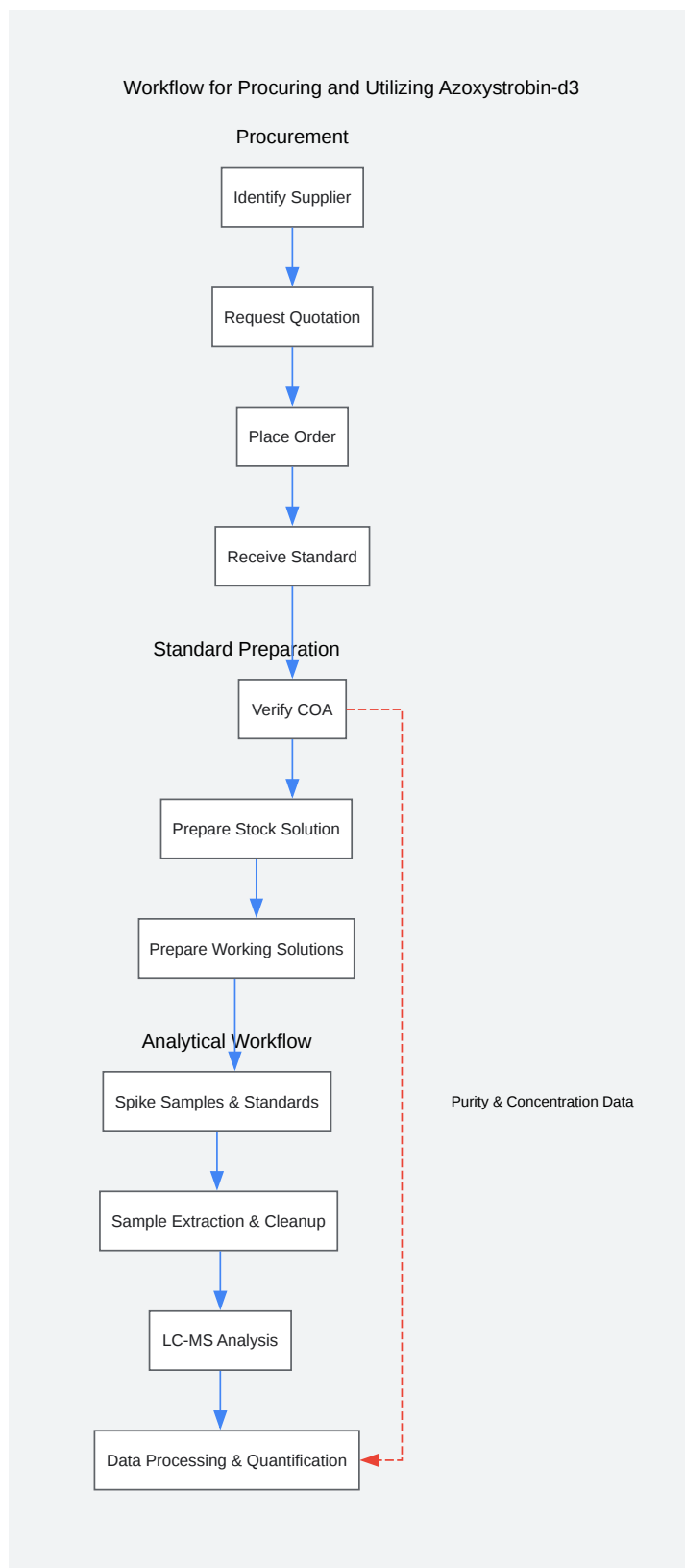
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 1-10 µL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Azoxystrobin.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
 - MRM Transitions:
 - Azoxystrobin: Monitor at least two transitions (a quantifier and a qualifier) to ensure accurate identification and quantification.
 - **Azoxystrobin-d3**: Monitor the corresponding transitions for the deuterated internal standard.

4. Data Analysis and Quantification:

- Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the Azoxystrobin quantifier ion to the peak area of the **Azoxystrobin-d3** internal standard against the concentration of the calibration standards.
- Quantification: Determine the concentration of Azoxystrobin in the samples by calculating the peak area ratio and interpolating from the calibration curve. The use of the internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

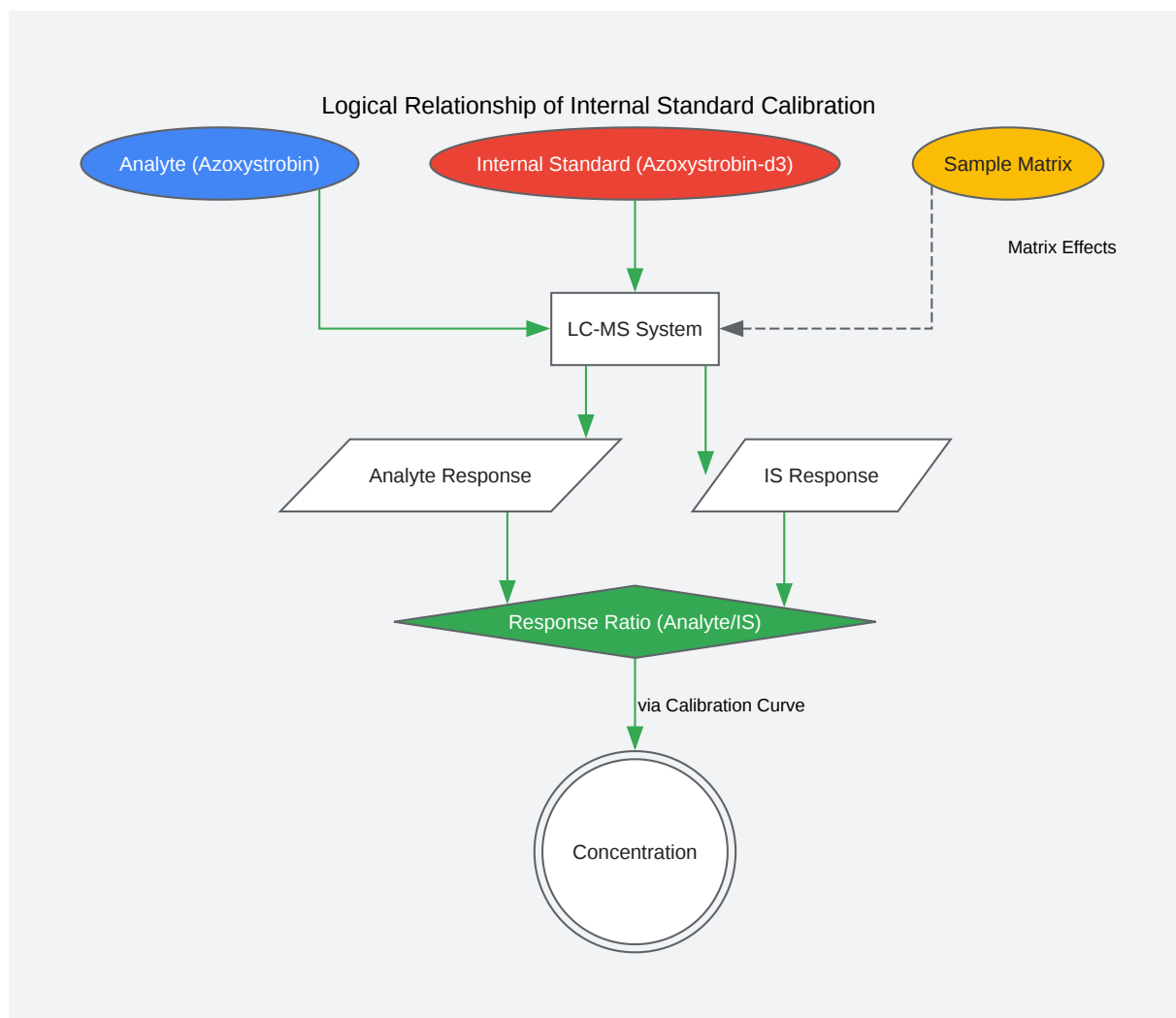
Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of **Azoxystrobin-d3** as an analytical standard.



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Caption: Procurement and analytical workflow for **Azoxystrobin-d3**.



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Caption: Role of internal standard in LC-MS quantification.

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References

- 1. downloads.regulations.gov [downloads.regulations.gov]
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